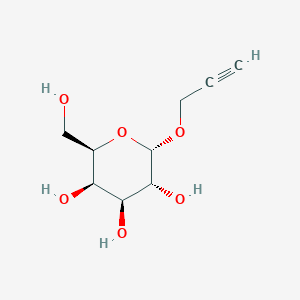

Propargyl alpha-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propargyl alpha-D-galactopyranoside is a compound used in the biomedical industry . It has a unique transglycosylation potential of extracellular α-D-galactosidase from Talaromyces flavus . It is used in studying diverse maladies, encompassing malignancies and inflammatory afflictions . The molecular formula of Propargyl alpha-D-galactopyranoside is C9H14O6 .

Synthesis Analysis

The synthesis of propargyl derivatives has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

Molecular Structure Analysis

Propargyl alpha-D-galactopyranoside contains a total of 29 bond(s); 15 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 triple bond(s), 1 six-membered ring(s), 4 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s), and 2 ether(s) (aliphatic) .

Chemical Reactions Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

Physical And Chemical Properties Analysis

The molecular weight of Propargyl alpha-D-galactopyranoside is 218.20 .

Aplicaciones Científicas De Investigación

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

Propargyl alpha-D-galactopyranoside is utilized as a synthetic intermediate in organic chemistry for the introduction of the propargyl group into small-molecule building blocks. This enables the synthesis and functionalization of more complex molecules.

Experimental Procedures

The compound is often used in conjunction with catalysts to facilitate the addition of the propargyl group to various substrates. Techniques such as palladium-catalyzed coupling reactions are common.

Results and Outcomes

The use of Propargyl alpha-D-galactopyranoside has led to the successful synthesis of numerous complex molecules, with high yields often reported. The propargylation step is critical in forming the desired molecular architecture .

Enzyme Studies

Scientific Field

Biochemistry

Application Summary

In biochemistry, Propargyl alpha-D-galactopyranoside is used to study the activity of enzymes like β-D-galactosidases. It serves as a substrate to understand enzyme kinetics and specificity.

Experimental Procedures

Enzymatic assays are conducted where the compound is introduced to the enzyme under study, and the reaction rate is measured. Conditions such as pH, temperature, and enzyme concentration are carefully controlled.

Results and Outcomes

The compound’s interaction with β-D-galactosidases has provided insights into the enzyme’s mechanism of action, with data showing how the enzyme cleaves the glycosidic bond. This has implications for understanding lactose intolerance and the development of lactose-free products .

Glycoscience Research

Scientific Field

Glycobiology

Application Summary

Propargyl alpha-D-galactopyranoside is a key reagent in glycobiology for the synthesis of glycoconjugates, which are essential for studying carbohydrate-protein interactions.

Experimental Procedures

The compound is used to introduce alkyne groups into sugars, which can then undergo click chemistry reactions with azide-tagged proteins or other biomolecules, forming stable triazole linkages.

Results and Outcomes

Research using this compound has led to the creation of novel glycoconjugates, providing a deeper understanding of glycan functions in biological processes and potential therapeutic applications .

Material Science

Scientific Field

Material Chemistry

Application Summary

In material science, Propargyl alpha-D-galactopyranoside is explored for the development of new polymeric materials with potential applications in biodegradable plastics and coatings.

Results and Outcomes

The resulting materials exhibit unique properties such as enhanced biodegradability and mechanical strength, making them suitable for various industrial applications .

Pharmaceutical Research

Scientific Field

Pharmaceutical Sciences

Application Summary

Propargyl alpha-D-galactopyranoside is investigated for its potential role in drug delivery systems, particularly in targeting specific types of cells or tissues.

Experimental Procedures

Drug conjugates are synthesized using the compound as a linker molecule. In vitro and in vivo studies are conducted to assess the efficacy and specificity of the drug delivery.

Results and Outcomes

Studies have shown that the compound can effectively target certain cells, enhancing the therapeutic index of drugs and reducing side effects .

Environmental Science

Scientific Field

Environmental Biotechnology

Application Summary

The compound is used in environmental biotechnology for the development of biosensors and bioremediation strategies, owing to its reactivity and biocompatibility.

Experimental Procedures

Biosensors are created by attaching the compound to a sensing element, which reacts with environmental contaminants. For bioremediation, it is used to modify microorganisms or enzymes that degrade pollutants.

Results and Outcomes

The applications have resulted in the development of sensitive biosensors for pollutant detection and effective bioremediation techniques for environmental cleanup .

These applications demonstrate the versatility of Propargyl alpha-D-galactopyranoside in scientific research, contributing to advancements in various fields. The detailed experimental procedures and outcomes highlight the compound’s potential for further exploration and innovation.

Synthesis of Propargylated Building Blocks

Application Summary

This compound is pivotal in the synthesis of propargylated building blocks, serving as a versatile moiety for introducing the propargyl group into molecules, which opens up new synthetic pathways.

Experimental Procedures

The synthesis involves the use of catalysts and catalytic systems to facilitate the propargylation reaction, often followed by further reaction sequences to achieve complex structures.

Results and Outcomes

The advancements in this area have led to the creation of a variety of complex molecules, significantly impacting the field of synthetic organic chemistry .

Protein Engineering

Application Summary

Propargyl alpha-D-galactopyranoside is used in protein engineering to introduce unnatural amino acids into proteins, thereby altering their functionality.

Experimental Procedures

The compound is incorporated into proteins through biological or synthetic routes, allowing for the evolution of proteins with enhanced stability and activity.

Results and Outcomes

The incorporation of unnatural amino acids has led to the development of proteins with novel properties, which are valuable in drug discovery and biocatalysis .

Cold-Adapted Enzyme Research

Application Summary

The compound is explored for its role in studying psychrophilic enzymes, which have applications in food pasteurization, biomass conversion, and biosensors.

Experimental Procedures

Psychrophilic enzymes are studied at low temperatures to understand their structure and stability, with Propargyl alpha-D-galactopyranoside serving as a substrate or modifier.

Results and Outcomes

Research has provided insights into the metabolic idiosyncrasies of cold-adapted enzymes, leading to the development of innovative industrial applications .

Surfactant Synthesis

Application Summary

The compound is used in the synthesis of alkyl β-d-galactopyranosides, which are surfactants with applications in detergents, emulsifiers, and drug carriers.

Experimental Procedures

Synthesis involves the reaction of d-galactose with alcohols of varying chain lengths, followed by characterization of the surfactants’ properties.

Results and Outcomes

The surfactants produced exhibit excellent biodegradability, surface activity, and are derived from renewable resources, making them environmentally friendly .

Development of Galactopyranoside Esters

Application Summary

Propargyl alpha-D-galactopyranoside is used in the synthesis of novel galactopyranoside esters, which have potential applications in drug formulation.

Experimental Procedures

The synthesis involves valeroylation reactions to produce esters with specific functional groups that can be used in drug development.

Results and Outcomes

The esters synthesized offer new possibilities for drug formulation, providing a platform for the development of advanced drug delivery systems .

Enzyme Production for Industrial Use

Scientific Field

Industrial Biotechnology

Application Summary

The compound is significant in the production of β-galactosidase, an enzyme with multiple applications in the dairy and pharmaceutical industries.

Experimental Procedures

β-galactosidase is produced from various sources, and its activity is optimized for industrial processes.

Results and Outcomes

The enzyme’s production has been enhanced, leading to its widespread use in lactose hydrolysis and the synthesis of high-value oligosaccharides .

Safety And Hazards

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6+,7+,8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKUDOWHGLWCBQ-NXRLNHOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl alpha-D-galactopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.